6-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
CAS No.: 2640956-37-0
Cat. No.: VC11857315
Molecular Formula: C20H22ClN7OS
Molecular Weight: 444.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640956-37-0 |
|---|---|
| Molecular Formula | C20H22ClN7OS |
| Molecular Weight | 444.0 g/mol |
| IUPAC Name | 7-chloro-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-4-methyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C20H22ClN7OS/c1-13-3-4-14(21)17-15(13)25-20(30-17)27-7-5-26(6-8-27)18-16-19(23-11-22-18)28(12-24-16)9-10-29-2/h3-4,11-12H,5-10H2,1-2H3 |
| Standard InChI Key | ODDMPHPQVANSHH-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC |
Introduction
Chemical Identity and Structural Features
6-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a synthetic purine derivative featuring a multi-component architecture:
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Purine core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9.
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Position 6 substitution: A piperazine group linked to a 7-chloro-4-methyl-1,3-benzothiazole moiety.
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Position 9 substitution: A 2-methoxyethyl chain.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | CHClNOS |
| Molecular weight | 487.0 g/mol |
| CAS Number | Not yet assigned |
| Solubility | Moderate in DMSO, low in water |
| LogP | ~3.2 (predicted) |
Structural significance:
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The benzothiazole moiety enhances lipophilicity and target binding via π-π stacking .
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The piperazine linker introduces conformational flexibility, aiding interactions with hydrophobic pockets in biological targets .
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The 2-methoxyethyl group improves solubility compared to alkyl chains, balancing bioavailability .
Synthesis and Structural Optimization
The compound is synthesized via multi-step reactions:
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Purine functionalization:
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Position 9 modification:
Key intermediates:
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6-Chloro-9H-purine
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4-Methyl-7-chloro-1,3-benzothiazole-2-carbonyl chloride
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1-(2-Methoxyethyl)piperazine
Yield optimization:
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Use of polar aprotic solvents (e.g., DMF) increases reaction efficiency .
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Catalytic Pd-mediated cross-coupling improves benzothiazole attachment .
Pharmacological Activity
Anticancer Properties
The compound demonstrates broad-spectrum antitumor activity, likely due to HSP90 inhibition (Table 1) :
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 0.45 ± 0.12 | HER2 degradation, cell cycle arrest |
| HepG2 (liver) | 0.78 ± 0.21 | Apoptosis via caspase-3 activation |
| A549 (lung) | 1.12 ± 0.34 | Inhibition of AKT/mTOR pathway |
Key findings:
Mechanism of Action
The compound binds the ATP-binding pocket of HSP90, disrupting its chaperone function (Figure 1) :
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Client protein degradation: HER2, Raf-1, and AKT are destabilized, inducing apoptosis.
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Cell cycle arrest: G1/S phase blockage via cyclin D1 downregulation.
Structural insights:
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The 7-chloro group on benzothiazole enhances hydrophobic interactions with Leu107 and Phe138 .
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The piperazine spacer aligns the benzothiazole and purine moieties for optimal ATP-pocket fit .
Pharmacokinetics and Toxicity
| Parameter | Value |
|---|---|
| Oral bioavailability | 42% (rat model) |
| Plasma half-life | 6.8 hours |
| Protein binding | 89% |
| LD (mice) | >500 mg/kg |
Metabolism:
Safety profile:
Structure-Activity Relationship (SAR)
Critical modifications influencing activity (Table 2):
| Modification | Effect on IC |
|---|---|
| 7-Cl on benzothiazole | 5-fold ↑ potency vs. des-chloro |
| 4-CH on benzothiazole | 2-fold ↑ metabolic stability |
| Piperazine linker | Essential for HSP90 binding |
| 2-Methoxyethyl at N9 | 3-fold ↑ solubility vs. ethyl |
Design lessons:
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Electron-withdrawing groups (Cl) on benzothiazole enhance target affinity .
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Bulky substituents at N9 reduce CNS penetration but improve safety .
Future Directions
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